molecular formula C31H41ClN4O3 B1681209 TAK-220 CAS No. 333994-00-6

TAK-220

Cat. No.: B1681209
CAS No.: 333994-00-6
M. Wt: 553.1 g/mol
InChI Key: ASSJTMUEFHUKMJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TAK-220 involves multiple steps, including the formation of piperidine and piperazine derivatives. The synthetic route typically starts with the preparation of intermediate compounds, followed by coupling reactions to form the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors for efficient production .

Chemical Reactions Analysis

TAK-220 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

TAK-220 has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving CCR5 antagonists.

    Biology: Employed in research to understand the role of CCR5 in cellular processes.

    Medicine: Investigated for its potential use in treating HIV-1 infections by preventing the virus from entering host cells.

    Industry: Utilized in the development of new antiviral drugs and therapies.

Comparison with Similar Compounds

TAK-220 is compared with other CCR5 antagonists such as maraviroc and TAK-779. While maraviroc is the first CCR5-targeting drug approved for the treatment of HIV-1 infections, this compound is noted for its higher conformational flexibility due to a greater number of rotatable bonds. This flexibility allows this compound to form a strong salt bridge with Glu283 in the CCR5 receptor, enhancing its binding affinity and inhibitory activity. Similar compounds include maraviroc, TAK-779, and TAK-652 .

Properties

IUPAC Name

1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSJTMUEFHUKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187027
Record name TAK-220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333994-00-6
Record name TAK-220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333994006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAK-220
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928QIN0R16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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